N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
Description
The compound N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a structurally complex molecule featuring a tetrahydropyridine core substituted with cyano, thioether-linked acetamide, and aryl groups.
Properties
IUPAC Name |
N-(3-butoxyphenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-4-5-13-33-22-8-6-7-21(14-22)29-26(32)17-34-27-24(16-28)23(15-25(31)30-27)20-11-9-19(10-12-20)18(2)3/h6-12,14,18,23H,4-5,13,15,17H2,1-3H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKWYZGRCAKZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the butoxyphenyl derivative, followed by the introduction of the cyano and hydroxy groups. The final step involves the formation of the dihydropyridinyl group and the acetamide linkage. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thioether-linked acetamide derivatives with pyridine or pyrimidine cores. Key structural analogues include:
Key Observations:
- Substituent Diversity: The target compound’s 3-butoxyphenyl and 4-isopropylphenyl groups contrast with chlorophenyl, bromophenyl, or methoxyphenyl substituents in analogues. These differences may modulate solubility, crystallinity, and receptor binding .
Physicochemical Properties
- Melting Points: The analogue in exhibits a high melting point (230–232°C), likely due to strong intermolecular hydrogen bonds from hydroxyl and cyano groups. The target compound’s 4-isopropylphenyl group may reduce crystallinity compared to chlorophenyl derivatives .
- Hydrogen-Bonding Patterns: Graph set analysis (e.g., Etter’s formalism) predicts that cyano and carbonyl groups in similar compounds form robust hydrogen-bond networks, influencing stability and solubility .
Biological Activity
N-(3-butoxyphenyl)-2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, particularly in the areas of anti-inflammatory and cardiovascular effects. This article explores the biological activity of this compound through various studies and findings.
Structural Overview
The compound features a dihydropyridine (DHP) core, which is known for its role as a calcium channel modulator. The presence of a butoxyphenyl group and a cyano group further enhances its potential interactions with biological targets. The molecular formula is , and its CAS number is 383896-30-8.
Calcium Channel Modulation:
The DHP structure indicates that this compound may interact with calcium channels, potentially influencing cardiovascular functions such as heart rate and vascular tone. This aligns with existing research on DHPs that are utilized in treating hypertension and other cardiovascular disorders.
Anti-inflammatory Activity:
Preliminary studies suggest that this compound exhibits notable anti-inflammatory properties by selectively inhibiting lipoxygenase (LOX) enzymes while sparing cyclooxygenase (COX) enzymes. This selectivity could result in fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations have demonstrated strong binding affinities to LOX, indicating a promising mechanism for drug design.
Biological Activity Summary
| Activity | Description |
|---|---|
| Anti-inflammatory | Selective inhibition of lipoxygenase enzymes; minimal COX inhibition. |
| Calcium channel modulation | Potential effects on cardiovascular health; influence on blood pressure. |
Case Studies and Research Findings
-
In Vitro Studies:
- In vitro assays have shown that this compound has an IC50 value indicating effective inhibition of LOX activity. This suggests its potential utility in treating inflammatory conditions.
-
Molecular Docking Studies:
- Computational studies revealed that the compound forms hydrogen bonds with key amino acid residues in LOX, supporting its role as a selective inhibitor. The binding interactions highlight the compound's potential for further development as an anti-inflammatory agent.
-
Comparative Analysis:
- A comparative analysis with structurally similar compounds indicates that modifications to the DHP core can influence biological activity significantly. For example:
Compound Name Structural Features Biological Activity N-(4-methoxyphenyl)-2-thioacetamide Methoxy group instead of butoxy Moderate anti-inflammatory activity 3-cyano-N-(phenyl)-thioacetamide Lacks tetrahydropyridine ring Potentially less selective N-(3-chlorophenyl)-2-thioacetamide Chlorine substituent Enhanced lipophilicity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
